Sch 63390

Description

Significance of Purinergic Signaling in Biological Systems

Purinergic signaling is a fundamental form of extracellular communication present throughout the body, including the brain. researchgate.netwikipedia.org It involves the activation of specific purinergic receptors, which are broadly dispersed in the CNS on both neurons and glial cells. researchgate.net This signaling system, comprising enzymes, transporters, and receptors, is responsible for the synthesis, release, signal transduction, and inactivation of extracellular ATP and its breakdown products, such as adenosine (B11128). researchgate.net Purinergic signaling plays a pivotal role in processes like neuro- and gliotransmission, neuromodulation, cellular survival, proliferation, differentiation, and neuroinflammation. researchgate.net Beyond the CNS, it is involved in regulating vascular tone, immune responses, and even plays a role in cancer development and resistance to therapy. wikipedia.orgfrontiersin.orgnih.gov

Overview of Adenosine Receptors as Pharmacological Targets in Research

Adenosine exerts its effects through four identified subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. nih.govphysiology.org These receptors are widely expressed in almost all cells and tissues of the body, making them acknowledged pharmacological targets. mdpi.comresearchgate.net Each subtype is associated with distinct biochemical pathways; A₁ and A₃ receptors typically inhibit adenylyl cyclase activity via Gᵢ/Gₒ proteins, while A₂A and A₂B receptors stimulate adenylyl cyclase via Gₛ proteins, increasing cAMP levels. nih.gov The ubiquitous distribution and diverse roles of adenosine receptors highlight their potential as targets for modulating various physiological and pathophysiological conditions, including central nervous system disorders, cardiovascular and metabolic conditions, inflammatory and autoimmune diseases, and cancer. physiology.orgmdpi.comresearchgate.net

Historical Context of Adenosine Receptor Antagonist Development in Academic Research

Research into adenosine receptors and the development of ligands targeting them have been ongoing for several decades, spurred by the recognition of adenosine's physiological effects and the activity of compounds like caffeine (B1668208) and theophylline, which are non-selective adenosine receptor antagonists. wikipedia.orgnih.govjcu.edu.au The pursuit of selective ligands has been a significant focus in medicinal chemistry research to better understand the specific roles of each receptor subtype and explore their therapeutic potential. nih.govjcu.edu.audrugbank.com

Evolution of Structure-Activity Relationship (SAR) Studies for Adenosine Receptor Ligands

Structure-Activity Relationship (SAR) studies have been fundamental in the design and optimization of adenosine receptor ligands. Early research focused on modifications of the xanthine (B1682287) core, the structural basis of caffeine and theophylline. nih.govnih.gov Extensive substitutions at the 1, 3, and 8 positions of the xanthine nucleus were performed to define SAR profiles for different receptor subtypes. nih.gov The development of non-xanthine structures also contributed significantly to the understanding of structural requirements for affinity and selectivity. nih.govnih.gov These studies revealed that specific modifications on various heterocyclic scaffolds could dramatically influence activity and selectivity towards the different adenosine receptor subtypes. d-nb.infoingentaconnect.com

Emergence of Selective Adenosine Receptor Antagonists as Research Probes

The development of potent and selective adenosine receptor antagonists has been crucial for dissecting the specific functions of each receptor subtype in biological systems. nih.govnih.govmdpi.com These selective compounds serve as valuable chemical probes in academic research, allowing scientists to selectively block the activity of a particular receptor and study the resulting biological effects. nih.govmdpi.comnih.gov The availability of such tools has been essential for characterizing receptor distribution, function, and their involvement in various physiological and pathological processes. nih.govmdpi.com Radioligands, fluorescent ligands, and covalent ligands have emerged as important classes of chemical probes for adenosine receptors, facilitating binding studies, imaging, and structural investigations. mdpi.comnih.gov

Positioning of Sch 63390 within Adenosine Receptor Research Paradigms

This compound is a chemical compound that has emerged within the research landscape of adenosine receptor antagonists, specifically as a non-xanthine derivative belonging to the pyrazolo-triazolo-pyrimidine class. nih.govnih.govd-nb.info This class of compounds gained attention as a starting point for developing new non-xanthine structures targeting adenosine receptors, building upon earlier compounds like CGS 15943. nih.govunipd.it

Research has demonstrated that this compound is a potent and selective antagonist, particularly for the A₂A adenosine receptor subtype. nih.govnih.govd-nb.inforesearchgate.net Its development, alongside related compounds like SCH 58261, highlights the importance of specific structural features, such as the aralkyl chain at the N7 position of the pyrazolo-triazolo-pyrimidine nucleus, for achieving high potency and selectivity at the A₂A receptor. nih.govd-nb.infoingentaconnect.comnih.gov

While potent and selective, a notable characteristic of this class of compounds, including this compound, has been their limited water solubility, which can impact their utility as pharmacological tools. d-nb.infoingentaconnect.com Efforts to address this have involved introducing polar moieties to improve hydrophilicity. d-nb.infoingentaconnect.com

This compound's profile as a potent and selective A₂A receptor antagonist has positioned it as a valuable tool in academic research aimed at understanding the specific roles of the A₂A receptor in various biological contexts. nih.govnih.govresearchgate.net The A₂A receptor is of particular interest due to its high expression in areas like the basal ganglia and its involvement in modulating dopaminergic signaling, making it a target in studies related to neurological disorders. nih.govingentaconnect.comfrontiersin.org The compound's use in research contributes to the broader effort to develop selective ligands that can help elucidate the complex roles of adenosine receptor subtypes and explore their potential as therapeutic targets. nih.govnih.govdrugbank.com

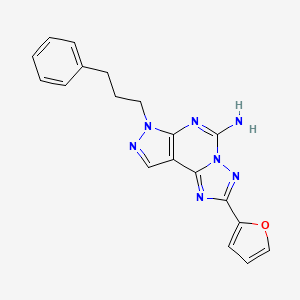

Structure

2D Structure

3D Structure

Properties

CAS No. |

174648-45-4 |

|---|---|

Molecular Formula |

C19H17N7O |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

4-(furan-2-yl)-10-(3-phenylpropyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |

InChI |

InChI=1S/C19H17N7O/c20-19-23-17-14(18-22-16(24-26(18)19)15-9-5-11-27-15)12-21-25(17)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2,(H2,20,23) |

InChI Key |

XMXGGIWSFRIOKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 |

Origin of Product |

United States |

Mechanistic Investigations of Sch 63390 at the Molecular Level

Elucidation of Sch 63390's Interaction with Adenosine (B11128) A2A Receptors

This compound has been identified as a compound that interacts with adenosine A2A receptors. The interaction with these G protein-coupled receptors (GPCRs) is a key aspect of its molecular mechanism. Adenosine receptors, including the A2A subtype, are involved in a wide range of physiological processes and are targets for various therapeutic interventions. e-century.us

Ligand Binding Studies and Affinities of this compound

Ligand binding studies are crucial for characterizing the interaction between a compound like this compound and its target receptor. These studies typically involve measuring the affinity of the compound for the receptor, often expressed as a Ki value (inhibition constant) or IC50 value (half maximal inhibitory concentration). A lower Ki or IC50 value indicates higher binding affinity.

Research has shown that this compound is a potent adenosine A2A receptor antagonist. nih.govnih.gov Along with SCH 58261, this compound has been described as among the most potent and selective A2A adenosine receptor antagonists reported in both rat and human models. nih.govnih.gov

Receptor Selectivity Profiles of this compound Across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Adenosine receptors comprise four subtypes: A1, A2A, A2B, and A3. e-century.usnih.gov Understanding the selectivity of a compound across these subtypes is essential to determine its specific effects and potential for off-target interactions. Selective ligands are valuable tools for research and potential therapeutic development. e-century.us

This compound has demonstrated selectivity for the A2A receptor subtype. scite.aiepo.org This selectivity is a key characteristic distinguishing its pharmacological profile.

The selectivity ratio between A1 and A2A receptors is a common metric used to assess the preference of a compound for one subtype over the other. A high A1/A2A selectivity ratio for an antagonist would indicate a stronger affinity for A1 receptors, while a low ratio (or a high A2A/A1 ratio) would indicate a stronger affinity for A2A receptors.

Studies on pyrazolo-triazolo-pyrimidines, the structural class to which this compound belongs, have investigated the impact of structural modifications on A1/A2A selectivity. nih.govlookchem.com The presence of an aralkyl chain at the N7 position has been shown to be important for both potency and selectivity at A2A receptors. nih.gov While specific A1/A2A selectivity ratio data for this compound were not explicitly detailed in the provided snippets, its classification as a selective A2A antagonist implies a favorable A2A/A1 selectivity profile. nih.govnih.govscite.aiepo.org For comparison, a related A2A antagonist, SCH 58261, displays significantly higher selectivity for A2A over A1 receptors, with ratios ranging from 100- to 500-fold. medchemexpress.comnih.gov

Beyond A1 and A2A receptors, the activity of this compound at A2B and A3 adenosine receptors has also been explored to provide a complete selectivity profile. While A2A receptors are generally considered high-affinity receptors for adenosine, A2B and A3 receptors typically require higher, often micromolar, concentrations of adenosine for activation. mdpi.comoncotarget.com

Research indicates that this compound shows lower affinity for A2B and A3 receptor subtypes compared to A2A receptors. scite.ainih.govuva.nl For instance, studies characterizing binding to the human A3 adenosine receptor using [125I]AB-MECA as a radioligand showed that this compound had affinity values in the micromolar range, similar to other non-xanthine A2A receptor antagonists like ZM 241385 and SCH 58261. nih.govresearchgate.net This suggests that at concentrations where this compound effectively interacts with A2A receptors, its activity at A2B and A3 receptors is considerably less pronounced.

Here is a summary of the relative affinities of this compound for adenosine receptor subtypes based on the search results:

| Receptor Subtype | Affinity (Qualitative) | Notes |

| A2A | High potency, Selective | Described as among the most potent and selective A2A antagonists. nih.govnih.gov |

| A1 | Lower affinity | Implied by A2A selectivity. scite.aiepo.org |

| A2B | Lower affinity | Activity explored. scite.aiuva.nl |

| A3 | Micromolar affinity | Shown in human A3 receptor studies. nih.govresearchgate.net |

Interactive Data Table: Relative Affinity of this compound for Adenosine Receptor Subtypes

| Receptor Subtype | Affinity Range (approximate) | Reference Type |

| A2A | Potent, Selective | Research findings nih.govnih.gov |

| A1 | Lower | Inferred from selectivity scite.aiepo.org |

| A2B | Lower | Research findings scite.aiuva.nl |

| A3 | Micromolar | Binding studies nih.govresearchgate.net |

Downstream Biochemical Pathways Modulated by this compound

Adenosine receptors are G protein-coupled receptors that modulate various intracellular signaling pathways upon activation or blockade by ligands. e-century.usmdpi.com As an A2A receptor antagonist, this compound is expected to influence the downstream biochemical pathways typically regulated by A2A receptor signaling.

Influence on Adenylyl Cyclase Activity

Adenylyl cyclase (AC) is a key enzyme in the cyclic AMP (cAMP) signaling pathway. mdpi.comslideshare.net Adenosine A2A receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP levels. e-century.usoncotarget.commdpi.com

As an A2A receptor antagonist, this compound would be expected to block the stimulatory effect of endogenous adenosine on A2A receptors, thereby inhibiting the activation of Gs proteins and consequently reducing adenylyl cyclase activity and intracellular cAMP production that would otherwise be driven by A2A receptor activation. epo.orgCurrent time information in St Louis, MO, US.nih.gov This modulation of adenylyl cyclase activity is a primary mechanism by which A2A antagonists exert their effects at the cellular level. mdpi.comnih.gov

The cAMP signaling pathway is a major intracellular cascade involved in numerous cellular processes. mdpi.comslideshare.netresearchgate.net By influencing adenylyl cyclase activity via A2A receptor blockade, this compound can impact these downstream events.

Here is a summary of the influence of this compound on adenylyl cyclase activity:

| Target Receptor | G Protein Coupling | Effect on Adenylyl Cyclase Activity (when blocked by antagonist) | Downstream Effect on cAMP |

| Adenosine A2A Receptor | Gs | Inhibition of stimulation | Decrease in cAMP levels (compared to agonist-bound state) |

Interactive Data Table: Influence of this compound on Adenylyl Cyclase Activity via A2A Receptor Blockade

| Compound | Target Receptor | G Protein Coupling | Effect on Adenylyl Cyclase Activity | Effect on Intracellular cAMP Levels |

| This compound | Adenosine A2A | Gs | Inhibits stimulation | Decreases (relative to A2A activation) |

G-Protein Coupled Receptor (GPCR) Signaling Perturbations by this compound

Adenosine receptors, including the A2A subtype, belong to the superfamily of G protein-coupled receptors (GPCRs). nih.govmdpi.comwikipedia.org GPCRs are integral membrane proteins that play crucial roles in transducing extracellular signals into intracellular responses. azolifesciences.comwikipedia.orgfrontiersin.orgelifesciences.org Adenosine receptors are distinguished by their preferred mechanisms of signal transduction. A2A receptors are canonically coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov They can also positively couple to phospholipase C via different G protein subunits. nih.gov

As an A2AAR antagonist, this compound primarily functions by blocking the binding of endogenous adenosine or other agonists to the receptor. wikipedia.org This blockade prevents the conformational changes in the receptor that are necessary for activating associated G proteins. azolifesciences.comwikipedia.org By inhibiting the activation of Gs proteins, this compound effectively perturbs the downstream signaling cascade initiated by A2AAR activation, leading to a reduction in cAMP production. nih.gov The interaction between A2A receptors and other receptors, such as dopamine (B1211576) D2 receptors and adenosine A1 receptors, particularly in areas like the basal ganglia, highlights the potential for A2AAR antagonists like this compound to influence complex signaling networks and modulate neurotransmitter release and neuronal excitability. nih.govmdpi.comresearchgate.net The precise extent and nature of this compound's signaling perturbations can vary depending on the specific cellular context, the presence of receptor heteromers (e.g., A2AAR-A1R or A2AAR-A3R heteromers), and the interplay with other signaling pathways. mdpi.commdpi.com

Molecular Modeling and Computational Approaches for this compound Ligand-Receptor Interactions

Molecular modeling and computational approaches have become indispensable tools in the study of ligand-receptor interactions, providing insights into the binding modes, affinities, and structure-activity relationships of compounds like this compound. These methods complement experimental studies and aid in the rational design of new ligands. nih.govbitmesra.ac.in

Docking Studies of this compound with Adenosine Receptors

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand within the binding site of a receptor and to estimate the binding affinity. mdpi.com Docking studies involving pyrazolo-triazolo-pyrimidine derivatives, the class to which this compound belongs, have been conducted with adenosine receptors, particularly the A3 receptor, to understand their hypothetical binding motifs. nih.gov These studies aim to identify key interactions between the ligand and amino acid residues in the receptor binding site, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com While specific docking results for this compound with the A2A receptor were not detailed in the provided snippets, docking is a standard approach used to explore the binding of A2A receptor antagonists and related compounds to gain insights into their interaction at the molecular level. mdpi.complos.org

Pharmacophore Model Generation for this compound Analogues

A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. univie.ac.at Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the 3D structure of the target receptor (structure-based). univie.ac.atnih.govnih.gov Studies on pyrazolo-triazolo-pyrimidine derivatives, including analyses related to compounds like this compound, have involved the generation of pharmacophore models. nih.govuva.nl These models can help to identify the crucial features responsible for binding to adenosine receptors, such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. frontiersin.org By comparing the pharmacophore features of different analogues, researchers can understand the structural requirements for activity and selectivity towards specific adenosine receptor subtypes. univie.ac.at

Comparative Molecular Field Analysis (CoMFA) in this compound Research

Comparative Molecular Field Analysis (CoMFA) is a 3D quantitative structure-activity relationship (QSAR) method that relates the biological activity of a set of molecules to their 3D steric and electrostatic fields. ijpsonline.comgoogle.comnih.govdissertation.com In CoMFA, molecules are aligned in 3D space, and their interaction energies with probe atoms are calculated at grid points surrounding the molecules. google.com These interaction energies serve as descriptors and are correlated with biological activity using statistical methods like Partial Least Squares (PLS) analysis. ijpsonline.comgoogle.commdpi.com CoMFA has been applied to the study of pyrazolo-triazolo-pyrimidine analogues, including in relation to their binding data with the A3 adenosine receptor. nih.gov This approach helps to identify the regions in 3D space where variations in steric or electrostatic properties significantly influence the ligand's affinity for the receptor. google.comdissertation.com The resulting contour maps can provide valuable insights for designing new analogues with improved potency or selectivity. nih.gov

Structure Activity Relationship Sar Studies of Sch 63390 Analogues

Systematic Modification Strategies for Pyrazolo-triazolo-pyrimidine Scaffolds

Systematic modifications of the pyrazolo-triazolo-pyrimidine scaffold have been instrumental in understanding the SAR of this class of adenosine (B11128) receptor antagonists. d-nb.inforesearchgate.net Variations at different positions of the core structure and attached side chains have been explored to optimize receptor affinity and selectivity. d-nb.inforesearchgate.net

Impact of N7 Substitution on Adenosine A2A Receptor Potency and Selectivity

Investigations into the effect of substituents at the N7 position of the pyrazolo-triazolo-pyrimidine scaffold have demonstrated that the nature of the group at this position is crucial for both potency and selectivity at the A2A adenosine receptors. d-nb.infonih.govunife.it Specifically, the presence of an aralkyl chain at the N7 position appears to be essential for achieving high potency and selectivity for the A2A receptor subtype. d-nb.infonih.govnih.gov Sch 63390, which features a 3-phenylpropyl chain at N7, along with Sch 58261 (with a β-phenylethyl chain at N7), are notable examples that exhibit potent and selective A2A adenosine receptor antagonism. d-nb.infonih.govresearchgate.netnih.govnih.gov Studies have shown that N7 derivatives, such as Sch 58261, are generally inactive at human A2B and A3 receptors, highlighting the importance of this position for A2A selectivity. d-nb.infonih.govnih.gov

Effects of Substitutions on the Pyrazole (B372694) Ring

Substitutions on the pyrazole ring of the pyrazolo-triazolo-pyrimidine nucleus are significant for both high affinity and selectivity towards the A2A adenosine receptor subtype. d-nb.infonih.gov The free amino group at the 5-position is also considered important for these properties. d-nb.infonih.gov While substitutions at the N7 position enhance A2A selectivity, modifications at the N8 position can increase potency at both A1 and A2A receptors, often resulting in lower selectivity. d-nb.infonih.gov The spatial occupancy of substituents on the pyrazole nucleus plays a fundamental role in the recognition of different receptor subtypes. d-nb.infonih.gov

Influence of N8 Substitutions on Receptor Affinity and Selectivity

Substitutions at the N8 position of the pyrazolo-triazolo-pyrimidine scaffold have a distinct influence on receptor affinity and selectivity compared to N7 substitutions. d-nb.infonih.gov While N7 substitutions tend to improve A2A selectivity, N8 substitutions can lead to increased potency at both A1 and A2A receptors, often with reduced selectivity. d-nb.infonih.gov For instance, an N8-n-butyl derivative showed increased potency at both A1 and A2A receptors but with low selectivity. d-nb.infonih.gov In contrast to N7 derivatives, N8 isomers have shown slight affinity profiles for A2B and A3 receptor subtypes. d-nb.infonih.gov Studies on A3 adenosine receptor antagonists within this class have indicated that small alkyl groups at the N8 pyrazole nitrogen, in combination with other substitutions, can lead to improved affinity and selectivity at the human A3 receptor. d-nb.infonih.gov

Role of N5-(4-methoxy)phenylcarbamoyl Substitution in A3 Receptor Antagonism (related to this compound class)

Although this compound is primarily known as an A2A antagonist, related pyrazolo-triazolo-pyrimidine derivatives with modifications, particularly at the N5 and N8 positions, have been explored for A3 receptor antagonism. d-nb.infonih.govnih.gov The introduction of a 4-methoxy phenyl carbamoyl (B1232498) moiety at the N5 position, combined with specific substitutions at the N8 position (such as a methyl group), has been shown to be important for achieving potent and selective human A3 adenosine receptor antagonists. d-nb.infonih.gov This highlights how modifications at different positions of the core scaffold can lead to activity at different adenosine receptor subtypes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) methodologies have been applied to pyrazolo-triazolo-pyrimidine derivatives, including those related to this compound, to build mathematical models that correlate structural and physicochemical properties with biological activity. mdpi.comsums.ac.ir QSAR studies aim to identify the key molecular descriptors that influence receptor affinity and selectivity, enabling the prediction of the activity of new compounds and guiding the design of more potent and selective analogues. mdpi.comsums.ac.ir These methodologies can involve various parameters describing physicochemical properties, such as molar refractivity, molecular weight, and partition coefficient, as well as structural features. mdpi.comnih.gov By analyzing these relationships, QSAR studies contribute to a more rational approach to drug design within this compound class. mdpi.com

Structural Determinants of this compound Selectivity Over Other Adenosine Receptor Subtypes

The selectivity of this compound for the A2A adenosine receptor over other subtypes, such as A1, A2B, and A3, is primarily determined by specific structural features, particularly the nature of the substituent at the N7 position of the pyrazolo-triazolo-pyrimidine scaffold. d-nb.infonih.govnih.govnih.gov The presence of an aralkyl chain, such as the 3-phenylpropyl group in this compound, is crucial for conferring high affinity and selectivity towards the A2A receptor. d-nb.infonih.govnih.govnih.gov In contrast, substitutions at the N8 position tend to reduce selectivity by increasing affinity at other subtypes like A1. d-nb.infonih.gov The distinct binding pockets and extracellular loops of the different adenosine receptor subtypes likely play a significant role in the differential recognition of ligands based on their structural characteristics, particularly the size and nature of substituents at key positions like N7 and N8. unipd.itfrontiersin.org The free amino group at the 5-position and the substituents on the pyrazole ring also contribute to the affinity and selectivity profile. d-nb.infonih.gov

Preclinical Mechanistic Research Utilizing Sch 63390

In Vitro Cellular Assays for Investigating Sch 63390's Biological Effects

In vitro studies are fundamental for determining a compound's direct interaction with its molecular target and the immediate cellular consequences of that interaction. For this compound, these assays have been crucial in identifying it as a potent and selective adenosine (B11128) A2A receptor antagonist. nih.gov

Ligand binding assays are employed to measure the affinity of a compound for a specific receptor. In the characterization of this compound, these assays were performed using cell lines genetically engineered to express specific subtypes of adenosine receptors.

Research involving competitive binding studies has been instrumental in defining the selectivity profile of this compound. In these assays, the compound is tested for its ability to displace a radiolabeled ligand that is known to bind to a specific receptor target. One study characterized the binding of various adenosine receptor ligands in HEK-293 cells transfected with the human A3 adenosine receptor; in this system, this compound showed a binding affinity in the micromolar range for the A3 receptor. nih.gov However, its primary activity is as a high-affinity antagonist of the A2A receptor. nih.gov

Data from binding assays in membranes from rat brain tissue provided more specific affinity values (Ki), quantifying the compound's potency at different adenosine receptor subtypes. These studies demonstrated a clear selectivity for the A2A receptor over the A1 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (A1/A2A) |

|---|---|---|

| Rat A1 Adenosine Receptor | 2705 nM | 129-fold |

| Rat A2A Adenosine Receptor | 21 nM |

This table presents the binding affinity of this compound for rat adenosine A1 and A2A receptors, highlighting its selectivity. Data sourced from Baraldi, P.G., et al. (1996). researchgate.net

Following the determination of binding affinity, functional assays are conducted to ascertain the compound's biological effect upon binding to its target. For G protein-coupled receptors (GPCRs) like the adenosine receptors, cyclic AMP (cAMP) assays are a standard method. unife.it The A2A adenosine receptor is a Gs-coupled receptor, meaning its activation by an agonist leads to an increase in intracellular cAMP levels. researchgate.net

As an antagonist, this compound is evaluated in functional assays by its ability to block the agonist-stimulated production of cAMP. In a typical assay, cells expressing the A2A receptor are treated with an agonist (like NECA) to stimulate cAMP production, and then co-treated with varying concentrations of this compound. The potency of this compound is determined by its ability to inhibit this agonist-induced cAMP increase, a value often expressed as an IC50. These experiments confirm that the compound's binding to the receptor translates into a functional blockade of the receptor's signaling pathway.

Mechanistic Studies in Model Organisms (excluding human trials)

To understand the physiological relevance of in vitro findings, this compound has been studied in model organisms. These studies help to confirm the compound's mechanism of action in a more complex biological system.

Mammalian cell lines, such as Human Embryonic Kidney (HEK-293) and Chinese Hamster Ovary (CHO) cells, are frequently used in mechanistic studies because they can be transfected to express specific receptor subtypes. nih.gov As detailed in the ligand binding assay section, studies in HEK-293 cells were used to determine the binding profile of this compound across different adenosine receptor subtypes. nih.gov Such investigations in controlled cellular environments are critical for confirming the specific molecular target of a compound and establishing its selectivity before moving into more complex organismal studies.

This compound has been evaluated in animal models, particularly rats, to confirm its pharmacological profile in vivo. nih.govnih.gov Such studies are essential for elucidating the role of the A2A adenosine receptor pathway in various physiological processes. By administering a potent and selective antagonist like this compound, researchers can observe the resulting biological effects and infer the baseline functions of the A2A receptor. These studies confirmed that this compound is one of the most potent and selective A2A antagonists in both rat and human models. nih.gov

The A2A adenosine receptor is highly concentrated in the basal ganglia of the brain, a region critical for motor control. This localization makes the A2A receptor a significant target in neuropharmacology. The development of selective antagonists like this compound has been a crucial contribution to understanding the role of this receptor in the central nervous system. By using tools such as this compound in preclinical animal models, researchers can probe the neuropharmacological mechanisms underlying motor function and the modulation of dopaminergic signaling. The characterization of this compound as a potent and selective A2A antagonist provided a valuable pharmacological tool for these investigations.

Use of this compound in Animal Models for Pathway Elucidation

Biomarker Identification and Translational Medicine Approaches in Preclinical Contexts

Currently, there is a lack of publicly available scientific literature detailing the utilization of this compound in preclinical research specifically for the purpose of biomarker identification and the development of translational medicine strategies. Extensive searches of scholarly databases have not yielded studies that focus on identifying molecular or physiological markers that could predict or monitor the response to this compound in a preclinical setting. Consequently, there are no established translational frameworks based on preclinical data to guide its potential clinical application.

The absence of such research means that there are no detailed findings, data tables, or specific biomarkers associated with this compound to report at this time. The scientific community has not yet published research that explores how preclinical observations of this compound's effects could be translated into clinical trial designs or patient stratification strategies.

Further research would be necessary to explore the potential of this compound in these areas. Such studies would need to be designed to identify candidate biomarkers, validate their association with the compound's mechanism of action and efficacy, and establish a basis for their use in translational and clinical settings.

Sch 63390 As a Pharmacological Research Tool and Its Role in Drug Discovery Paradigms

Application of Sch 63390 as a Selective Adenosine (B11128) A2A Receptor Probe

The utility of a compound as a research probe is fundamentally dependent on its potency and selectivity for its intended target. This compound and its analogues, such as preladenant (B1679076) (SCH 420814), exhibit high affinity for the human adenosine A2A receptor while displaying significantly lower affinity for other adenosine receptor subtypes (A1, A2B, and A3). nih.gov This high degree of selectivity makes it an invaluable tool for isolating and studying the specific functions of the A2A receptor, both in vitro and in vivo, without the confounding effects of interacting with other receptors.

The primary application of compounds like this compound is in radioligand binding assays and functional studies to characterize the A2A receptor. By labeling these antagonists with radioactive isotopes, researchers can quantify the density and distribution of A2A receptors in various tissues and investigate the binding kinetics of other unlabeled compounds. mdpi.com Furthermore, fluorescently labeled antagonists based on similar chemical scaffolds have been developed, allowing for real-time visualization of receptor localization and trafficking in living cells using techniques like confocal imaging and bioluminescence resonance energy transfer (NanoBRET). nih.gov These tools are crucial for dissecting the molecular pharmacology of the A2A receptor.

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Preladenant (SCH 420814) | Human A2A | ~1.1 nM | High selectivity over A1, A2B, and A3 subtypes. | nih.gov |

| ZM241385 | Human A2A | ~1.6 nM | Good selectivity over A1 and A3, but less so over A2B. | mdpi.com |

Data for Preladenant and ZM241385, close structural and functional analogues of this compound, are presented to illustrate the typical affinity and selectivity of this class of compounds.

Contributions of this compound to Understanding Adenosine Receptor Biology

Research utilizing this compound and related A2A antagonists has been instrumental in advancing the fundamental understanding of adenosine receptor biology, most notably through the elucidation of receptor heteromerization. nih.gov A seminal contribution was the characterization of the antagonistic interaction between adenosine A2A receptors and dopamine (B1211576) D2 receptors, which are highly co-localized in the striatum. nih.gov

The use of selective antagonists demonstrated that the activation of A2A receptors could counteract the signaling of D2 receptors. This finding provided a molecular basis for the observed motor-depressant effects of adenosine and the stimulant properties of A2A antagonists. This concept of an "adenosine-dopamine antagonistic interaction" within an A2A-D2 receptor heteromer has become a central tenet in the neurobiology of the basal ganglia and forms the rationale for using A2A antagonists as a non-dopaminergic therapy for Parkinson's disease. nih.govunimore.it

Furthermore, the study of these heteromers has revealed that neurotransmitter receptors cannot be viewed as isolated functional units. nih.gov Heteromerization creates new functional entities with unique biochemical and signaling properties distinct from their individual components. unimore.it This paradigm shift, supported by research with probes like this compound, has led to investigations of other adenosine receptor heteromers, such as A2A-A1 and A2A-A2B, which act as complex processors that fine-tune cellular responses based on fluctuating neurotransmitter concentrations. nih.govnih.gov

This compound's Influence on Drug Design and Synthesis Methodologies

The success of this compound and other non-xanthine derivatives validated new chemical scaffolds for targeting the A2A receptor, moving beyond the traditional caffeine-related xanthine (B1682287) structures. nih.gov The pyrazolo[4,3-e] nih.govCurrent time information in St Louis, MO, US.nih.govtriazolo[1,5-c]pyrimidine core of this compound proved to be a highly effective template for developing potent and selective A2A antagonists. mdpi.com

The exploration of structure-activity relationships (SAR) within this chemical class has profoundly influenced medicinal chemistry. Researchers systematically modified the scaffold's various substitution points to optimize affinity, selectivity, and pharmacokinetic properties like oral bioavailability and brain penetration. nih.gov This work led to the identification of clinical candidates such as preladenant and istradefylline, demonstrating that the non-xanthine scaffold could be fine-tuned to produce drug-like molecules. The knowledge gained from synthesizing and testing these compounds has enriched the medicinal chemist's toolbox, providing proven strategies for designing ligands for G protein-coupled receptors (GPCRs). nih.gov

Integration of this compound Research within Modern Drug Discovery Paradigms

The story of this compound and its successors aligns closely with the evolution of modern drug discovery, showcasing the application of target-centered strategies, the incorporation of computational tools, and the inspiration for future research directions.

The development of this compound is a quintessential example of target-centered drug discovery. sciltp.com This paradigm begins with the identification and validation of a specific biological target—in this case, the adenosine A2A receptor—that is hypothesized to play a critical role in a disease pathophysiology. scispace.com Research efforts were then rationally directed at designing molecules that could modulate this specific target with high potency and selectivity. sciltp.com The subsequent evaluation of these compounds in cellular and animal models was based on their ability to engage the A2A receptor and produce a desired physiological outcome, such as reversing motor deficits in models of Parkinson's disease. mdpi.com This contrasts with older, phenotypic screening approaches where compounds were tested without prior knowledge of their molecular target.

Computational chemistry and in silico modeling have become indispensable in modern drug discovery, and the A2A receptor field is no exception. nih.govcorsizio.com Initially, homology models of the A2A receptor were constructed based on the structures of other related GPCRs. These models were used for virtual screening and to rationalize the SAR of early antagonists. rsc.org

A major breakthrough was the determination of the high-resolution crystal structure of the A2A receptor, often in complex with antagonists like ZM241385, which shares structural similarities with the this compound class. nih.govnih.gov These crystal structures provided unprecedented insight into the precise molecular interactions within the ligand-binding pocket. This structural information enabled more accurate structure-based drug design, allowing chemists to rationally design new compounds with improved fits to the receptor. rsc.org Molecular docking simulations, guided by these crystal structures, are now routinely used to predict the binding affinity and orientation of novel chemical entities, accelerating the optimization of lead compounds. nih.gov

The foundation of knowledge built from research on first- and second-generation A2A antagonists like this compound has opened several exciting avenues for future research.

Targeting Receptor Heteromers: A significant future direction is the design of ligands that selectively target specific adenosine receptor heteromers (e.g., A2A-D2 or A2A-A1) rather than just the A2A receptor monomer. Such compounds could offer greater therapeutic specificity and potentially fewer side effects. nih.govnih.gov

Biased Signaling: Researchers are exploring the concept of "biased agonism" or "functional selectivity," where ligands can stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways over others. Designing biased antagonists could allow for more precise modulation of receptor function.

Immuno-oncology: A paradigm-shifting application for A2A antagonists has emerged in cancer immunotherapy. High concentrations of adenosine in the tumor microenvironment can suppress the anti-tumor immune response by activating A2A receptors on immune cells. Antagonists of the A2A receptor can block this immunosuppressive effect, thereby enhancing the ability of the immune system to attack cancer cells. Numerous clinical trials are now underway to evaluate A2A antagonists in this new therapeutic area. nih.gov

This evolution from a tool for basic neuroscience to a potential agent in oncology underscores the enduring legacy and expanding therapeutic potential of research initiated with foundational compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.